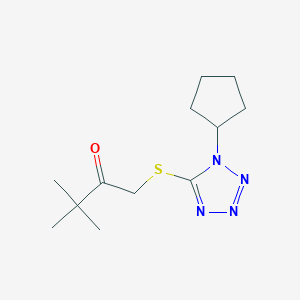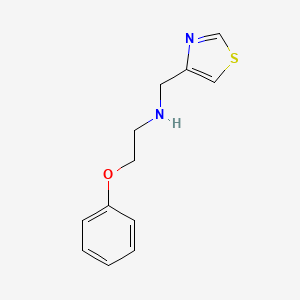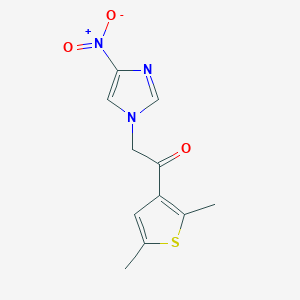
4-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethoxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethoxy)benzonitrile is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethoxy)benzonitrile typically involves multiple steps. One common method starts with the reaction of 2-chloroacetyl chloride with hydrazinecarbothioamide to form an intermediate. This intermediate is then reacted with carbon disulfide to yield the thiadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
Applications De Recherche Scientifique
4-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethoxy)benzonitrile has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a urease inhibitor, which could be useful in treating infections caused by Helicobacter pylori.
Biological Studies: The compound’s ability to interact with various enzymes makes it a valuable tool in studying enzyme mechanisms and inhibition.
Industrial Applications: Thiadiazole derivatives are often used in the development of agrochemicals and pharmaceuticals due to their diverse biological activities.
Mécanisme D'action
The mechanism of action of 4-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethoxy)benzonitrile involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition disrupts the survival mechanism of Helicobacter pylori in the acidic environment of the stomach.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,4-Thiadiazole-2(3H)-thiones
- N-thiomorpholines
- 2-((Chlorobenzyl)thio)-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles
Uniqueness
4-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethoxy)benzonitrile is unique due to its specific structure, which allows it to interact effectively with the urease enzyme. This specificity makes it a promising candidate for further research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C11H10N4OS2 |
|---|---|
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
4-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethoxy]benzonitrile |
InChI |
InChI=1S/C11H10N4OS2/c12-7-8-1-3-9(4-2-8)16-5-6-17-11-15-14-10(13)18-11/h1-4H,5-6H2,(H2,13,14) |
Clé InChI |
RDVFWWGAVKUJPX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)OCCSC2=NN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B14915464.png)
![2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethan-1-amine](/img/structure/B14915467.png)



![(5-Bromofuran-2-yl)(2,3-dihydro-4h-benzo[b][1,4]thiazin-4-yl)methanone](/img/structure/B14915498.png)



